Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate
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Overview
Description
Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group in this compound makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro((3-methyloxetan-3-yl)methyl)borate typically involves the reaction of a boronic acid or boronate ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often require mild heating to facilitate the formation of the trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide. The reaction is carried out in an organic solvent like THF or toluene at elevated temperatures.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used to substitute the trifluoroborate group. The reaction conditions vary depending on the nucleophile and desired product.
Major Products Formed
Aryl-Substituted Products: In Suzuki-Miyaura coupling, the major products are aryl-substituted compounds.
Nucleophile-Substituted Products: In substitution reactions, the major products are compounds where the trifluoroborate group is replaced by the nucleophile.
Scientific Research Applications
Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Research: The compound is used in the study of biological processes and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of potassium trifluoro((3-methyloxetan-3-yl)methyl)borate in chemical reactions involves the transfer of the trifluoroborate group to a substrate. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(oxetan-3-yl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium (4-vinylphenyl)trifluoroborate
Uniqueness
Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate is unique due to the presence of the 3-methyloxetan-3-yl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain synthetic applications where other trifluoroborate compounds may not be as effective.
Properties
Molecular Formula |
C5H9BF3KO |
---|---|
Molecular Weight |
192.03 g/mol |
IUPAC Name |
potassium;trifluoro-[(3-methyloxetan-3-yl)methyl]boranuide |
InChI |
InChI=1S/C5H9BF3O.K/c1-5(3-10-4-5)2-6(7,8)9;/h2-4H2,1H3;/q-1;+1 |
InChI Key |
FDHABMNJKBEQFF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(COC1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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